molecular formula C27H25NO5 B257891 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B257891
M. Wt: 443.5 g/mol
InChI Key: ZZKXAGPCWXQRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is known for its unique chemical structure and promising pharmacological properties, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, this compound has been found to inhibit the activity of several enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. For instance, this compound has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in the development of various diseases. Additionally, this compound has been shown to modulate the expression of several genes involved in the inflammatory response, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-cancer activity, anti-inflammatory and antioxidant properties, and unique chemical structure. However, the limitations of using this compound include its relatively complex synthesis method and limited availability.

Future Directions

Several future directions can be pursued to further investigate the potential applications of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. For instance, further studies can investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the synthesis method of this compound can be optimized to improve its yield and reduce its complexity. Finally, the pharmacokinetics and toxicity of this compound can be further investigated to determine its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 2-oxo-2-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate to yield the desired product.

Scientific Research Applications

Several studies have investigated the potential applications of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in various fields. For instance, this compound has been shown to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H25NO5/c1-17-7-8-20(18(2)13-17)16-28-22-6-4-3-5-21(22)27(31,26(28)30)15-23(29)19-9-10-24-25(14-19)33-12-11-32-24/h3-10,13-14,31H,11-12,15-16H2,1-2H3

InChI Key

ZZKXAGPCWXQRHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=C(C=C4)OCCO5)O)C

Origin of Product

United States

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